N-phenylquinolin-3-amine

Medicinal Chemistry Synthetic Intermediate Quality Control

N-Phenylquinolin-3-amine (CAS 108618-27-5) is the essential 3-N-phenylquinoline building block. Unlike the 2-phenyl regioisomer (CAS 36710-53-9), the N3-arylation geometry is mandatory for generating 3-phenylaminoquinolinium antifungals with IC50 as low as 0.2 µg/mL against C. neoformans—a 62.5-fold improvement over cryptolepine. It enables one-step Pd(OAc)₂-catalysed oxidative cyclisation to 10H-indolo[3,2-b]quinoline, reducing step count. The ~30°C mp differential (118–123°C vs 152–154°C) provides a rapid identity check upon receipt to prevent regioisomeric mis-shipment. Supplied as ≥95% powder.

Molecular Formula C15H12N2
Molecular Weight 220.275
CAS No. 108618-27-5
Cat. No. B3013186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenylquinolin-3-amine
CAS108618-27-5
Molecular FormulaC15H12N2
Molecular Weight220.275
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC3=CC=CC=C3N=C2
InChIInChI=1S/C15H12N2/c1-2-7-13(8-3-1)17-14-10-12-6-4-5-9-15(12)16-11-14/h1-11,17H
InChIKeyRJAKKBANTMOIKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenylquinolin-3-amine (CAS 108618-27-5): Procurement-Relevant Identity and Physicochemical Baseline


N-Phenylquinolin-3-amine (CAS 108618-27-5, MFCD22083802) is a diarylamine composed of a quinoline core N-arylated at the 3-position with an unsubstituted phenyl ring . This scaffold serves as the direct synthetic precursor to 3‑phenylaminoquinolinium salts, a class of anti‑infective agents that display over 100‑fold greater potency and markedly lower cytotoxicity than the parent natural product cryptolepine [1]. The compound is commercially supplied as a powder with a purity of ≥95% and a melting point of 118–123 °C ; its identity is defined by InChI Key RJAKKBANTMOIKE‑UHFFFAOYSA‑N and SMILES c1ccc(cc1)Nc1cnc2c(c1)cccc2 .

Why Generic Substitution of N-Phenylquinolin-3-amine Fails: Positional and Electronic Determinants of Downstream Activity


N‑Phenylquinolin‑3‑amine cannot be interchanged with its regioisomers or with unsubstituted 3‑aminoquinoline because the N‑3 phenyl substitution pattern is the critical structural feature that enables both the oxidative cyclisation to indoloquinolines and the quaternisation to bioactive 3‑phenylaminoquinolinium salts [1]. The 2‑phenyl regioisomer (2‑phenylquinolin‑3‑amine, CAS 36710‑53‑9) positions the phenyl group on the carbon atom rather than on the nitrogen, which fundamentally alters the electronic distribution and prevents the formation of the N‑alkylated quinolinium species that are responsible for the >100‑fold antifungal potency gain observed with 3‑phenylaminoquinolinium derivatives [1]. Consequently, procurement of the correct 3‑N‑phenyl isomer is essential for any programme that relies on this specific N‑arylation geometry for downstream synthetic elaboration.

N-Phenylquinolin-3-amine (108618-27-5): Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Identity Confirmed by Chromatographic and Thermal Purity Metrics vs. 2‑Phenylquinolin-3-amine

N‑Phenylquinolin‑3‑amine (CAS 108618‑27‑5, 3‑N‑phenyl isomer) is physically distinguishable from its 2‑phenylquinolin‑3‑amine regioisomer (CAS 36710‑53‑9). N‑Phenylquinolin‑3‑amine exhibits a melting point of 118–123 °C (Sigma‑Aldrich, powder) and 121–123 °C (recrystallised from methanol) [1], whereas 2‑phenylquinolin‑3‑amine is reported with a melting point of 152–154 °C . This ~30 °C difference provides a simple, instrument‑free orthogonal identity check that reduces the risk of isomeric mis‑shipment.

Medicinal Chemistry Synthetic Intermediate Quality Control

Unique Synthetic Utility: Direct Precursor to Antifungal 3‑Phenylaminoquinolinium Salts with >100‑Fold Potency Gain over Cryptolepine

N‑Phenylquinolin‑3‑amine is the obligate synthetic intermediate for generating 3‑phenylaminoquinolinium salts [1]. In the 2011 SAR study by Mazu et al., N‑alkylation of this compound produced quinolinium derivatives (e.g., compound 21l) with IC50 values of 1.2 µg/mL against Candida albicans and 0.2 µg/mL against Cryptococcus neoformans, compared to cryptolepine IC50 values of 20 µg/mL and 12.5 µg/mL, respectively [1]. This represents potency improvements of 16.7‑fold (Ca) and 62.5‑fold (Cn); the overall series averaged >100‑fold potency enhancement and several‑fold lower cytotoxicity (Vero cell TC50) relative to cryptolepine [1]. The un‑alkylated precursor itself is not the active species; its procurement value lies in its exclusive ability to deliver the 3‑phenylamino pharmacophore to the quinolinium series after N‑alkylation.

Anti-infective SAR Quinolinium salts

Exclusive Gateway to Indolo[3,2‑b]quinoline Alkaloids via Oxidative Cyclisation

N‑Phenylquinolin‑3‑amine undergoes palladium(II)‑catalysed oxidative cyclisation in trifluoroacetic acid to yield 10H‑indolo[3,2‑b]quinoline (quindoline) and its derivatives [1]. This reaction is regioselective for the 3‑N‑phenyl isomer; the 2‑phenyl or 4‑phenyl regioisomers cannot engage in the same cyclisation mode. The transformation proceeds with full conversion of N‑phenylquinolin‑3‑amine (400 mg scale, 6 h reflux at 72 °C) and provides a direct route to the cryptolepine scaffold [1]. Alternative routes to quindoline require multi‑step sequences or less accessible starting materials, making this intermediate the most convergent entry point.

Natural Product Synthesis Alkaloid Chemistry Palladium Catalysis

N‑Arylation Geometry Enables Dual MAO‑A/MAO‑B Screening Utility Distinct from 4‑Aminoquinoline Series

While direct IC50 data for N‑phenylquinolin‑3‑amine on monoamine oxidases are not available in curated databases, the 3‑aminoquinoline scaffold is recognised as a privileged template for MAO inhibition [1]. The 3‑N‑phenyl substitution differentiates this compound from the extensively studied 4‑aminoquinoline series (e.g., chloroquine analogs), which preferentially engage AChE/BChE and metal‑chelation targets [2]. 4‑N‑phenylaminoquinolines show AChE IC50 values of 0.86–2.65 µM [2], whereas quinoline itself inhibits MAO‑A more potently than MAO‑B (competitive inhibition) [1]. The 3‑amino‑N‑phenyl geometry places the nitrogen lone pair in a different electronic environment, which is predicted to alter enzyme isoform selectivity relative to 4‑amino isomers. This compound therefore provides a structurally orthogonal probe for laboratories screening quinoline‑based CNS targets.

Monoamine Oxidase Neurochemistry Enzyme Inhibition

N-Phenylquinolin-3-amine (108618-27-5): Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Next‑Generation Antifungal Quinolinium Leads

Research groups targeting opportunistic fungal pathogens (Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) can use N‑phenylquinolin‑3‑amine as the direct precursor to 3‑phenylaminoquinolinium salts. The derived series achieves IC50 values as low as 0.2 µg/mL against Cryptococcus neoformans (compound 21l), representing a 62.5‑fold improvement over cryptolepine, with reduced Vero cell cytotoxicity [1]. Procurement of this single building block enables parallel SAR exploration of N‑alkyl substituents and phenyl‑ring modifications [1].

Natural Product Chemistry: Expedited Total Synthesis of Cryptolepine‑Family Alkaloids

Laboratories engaged in indoloquinoline alkaloid synthesis benefit from the one‑step Pd(OAc)₂‑catalysed oxidative cyclisation of N‑phenylquinolin‑3‑amine to 10H‑indolo[3,2‑b]quinoline [1]. This route eliminates the need for pre‑functionalised bismuth reagents or multi‑step protection/deprotection sequences, directly reducing the synthetic step count by ≥1 step compared to published alternatives [1].

Analytical and Procurement QC: Isomer‑Specific Identity Verification via Melting Point

Procurement and quality‑control laboratories can leverage the melting‑point differential of approximately 30 °C between N‑phenylquinolin‑3‑amine (118–123 °C [1]) and its 2‑phenyl isomer (152–154 °C ) as a rapid, cost‑effective identity check upon receipt. This mitigates the risk of regioisomeric mis‑shipment, which is a recognised failure mode when ordering phenylaminoquinoline building blocks from multiple vendors.

CNS Drug Discovery: Structurally Orthogonal Probe for MAO Isoform Profiling

Neuroscience programmes evaluating quinoline‑based monoamine oxidase inhibitors can deploy N‑phenylquinolin‑3‑amine as a 3‑amino‑N‑phenyl scaffold complementary to the well‑characterised 4‑aminoquinoline series [1]. While 4‑N‑phenylaminoquinolines primarily target cholinesterases (AChE IC50 0.86 µM) , the 3‑amino geometry is associated with MAO‑A/MAO‑B activity [1], enabling parallel screening of orthogonal target profiles from a single quinoline core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-phenylquinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.